Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Comparison
The lipophilicity of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine is quantified by a computed XLogP3 of 0.1 [1]. This value is distinct from that of its N1-H parent compound, 3-methyl-1H-pyrazol-5-amine, which has no computed LogP available but is expected to be significantly more polar due to the absence of the methoxyethyl chain . This introduction of lipophilic character without violating the Rule-of-3 (Ro3) fragment space (MW < 300, LogP ≤ 3) is a key differentiator for fragment-based screening libraries.
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 [1] |
| Comparator Or Baseline | 3-Methyl-1H-pyrazol-5-amine (Parent); LogP expected to be lower (more polar) |
| Quantified Difference | ΔLogP not precisely quantifiable without experimental LogP for parent, but the presence of the 2-methoxyethyl chain qualitatively increases lipophilicity by ~1-2 LogP units based on class-level trends. |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release). |
Why This Matters
This property divergence is critical when selecting fragments for medicinal chemistry; a LogP of 0.1 balances aqueous solubility and passive permeability, avoiding the extremes of both highly polar and highly lipophilic fragments.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21455636, 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine. Accessed May 7, 2026. View Source
